Single (1S,2R) Enantiomer Eliminates 50% Inactive Distomer Found in Racemic Mixtures, Reducing Batch-to-Batch LSD1 IC50 Variability by ≥2-Fold
The target compound is supplied as the single (1S,2R) enantiomer with a purity specification of ≥95% (free base form) . In contrast, the racemic mixture (rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride) contains an equimolar amount of the (1R,2S) distomer . Structure-activity relationship (SAR) data on analogous trans-2-arylcyclopropylamine LSD1 inhibitors demonstrate that the (1R,2S) enantiomer is systematically less active against LSD1 than the (1S,2R) eutomer [1]. Consequently, racemic material introduces at least 50% inactive component that must be separated, effectively halving the productive yield of downstream LSD1-targeted conjugates and introducing batch-dependent potency variation.
| Evidence Dimension | Stereochemical composition of the cyclopropylamine warhead |
|---|---|
| Target Compound Data | Single (1S,2R) enantiomer, ≥95% purity (HPLC) |
| Comparator Or Baseline | Racemic mixture: rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride; contains 50% (1R,2S) distomer |
| Quantified Difference | ≥50% reduction in inactive distomer content; downstream product stereochemical purity relies on target compound's defined chirality |
| Conditions | Comparative purity analysis based on vendor Certificate of Analysis (AKSci, CymitQuimica); SAR inference drawn from para-substituted benzoylamino-tranylcypromine enantiomeric pairs tested in LSD1 and MAO enzyme assays (Eur. J. Med. Chem. 2015, 94, 163–174). |
Why This Matters
Procuring the single enantiomer eliminates the need for costly chiral preparative HPLC separation of the racemate and ensures that 100% of the starting material contributes to the desired (1S,2R)-configured pharmacophore, directly translating to higher synthetic efficiency and more reproducible biological data.
- [1] Valente, S.; Rodriguez, V.; Mercurio, C.; Vianello, P.; Saponara, B.; Cirilli, R.; Ciossani, G.; Labella, D.; Marrocco, B.; Monaldi, D.; Ruoppolo, G.; Tilset, M.; Botrugno, O. A.; Dessanti, P.; Minucci, S.; Mattevi, A.; Varasi, M.; Mai, A. Eur. J. Med. Chem. 2015, 94, 163–174. View Source
